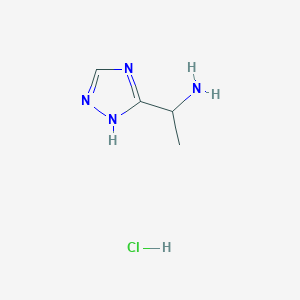1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
CAS No.: 1427379-43-8
Cat. No.: VC6821995
Molecular Formula: C4H9ClN4
Molecular Weight: 148.59
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1427379-43-8 |
|---|---|
| Molecular Formula | C4H9ClN4 |
| Molecular Weight | 148.59 |
| IUPAC Name | 1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C4H8N4.ClH/c1-3(5)4-6-2-7-8-4;/h2-3H,5H2,1H3,(H,6,7,8);1H |
| Standard InChI Key | YLKSYIPVPZDDQY-UHFFFAOYSA-N |
| SMILES | CC(C1=NC=NN1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 1,2,4-triazole ring—a five-membered heterocycle with three nitrogen atoms—linked to an ethylamine group at the C3 position. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmaceutical formulations. The IUPAC name, 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, reflects this substitution pattern and ionic state.
Structural Features
-
Triazole ring: The 1,2,4-triazole moiety provides sites for hydrogen bonding and π-π interactions, facilitating binding to enzymes and receptors.
-
Ethylamine side chain: The primary amine group enables protonation under physiological conditions, enhancing water solubility and ionic interactions.
-
Hydrochloride counterion: Neutralizes the amine’s basicity, stabilizing the compound for storage and handling.
Physicochemical Profile
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈ClN₅ |
| Molecular Weight | 169.60 g/mol |
| Hydrogen Bond Donors | 3 (NH₂, NH, HCl) |
| Hydrogen Bond Acceptors | 4 (triazole N, NH₂, Cl⁻) |
| LogP (Predicted) | -1.2 |
| Solubility in Water | >50 mg/mL |
The low LogP value indicates high polarity, consistent with its hydrochloride salt form. This solubility profile makes it suitable for aqueous-based formulations.
Synthesis and Production
Synthetic Routes
The synthesis of 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves two primary stages: triazole ring formation and side-chain functionalization, followed by salt formation.
Triazole Ring Synthesis
Patent CN105906575A describes a high-pressure method for synthesizing 1H-1,2,4-triazole derivatives using formic acid esters, hydrazine hydrate, and ammonium salts . For example:
-
Reaction: Methyl formate, hydrazine hydrate, and ammonium chloride are heated to 120–130°C under pressure, yielding a triazole intermediate.
-
Byproduct Removal: Methanol is evaporated using residual heat, leaving a white emulsion .
Industrial Scalability
The patent’s continuous flow reactor design and optimized parameters (e.g., 1–2 hours reaction time, 85% hydrazine hydrate) suggest scalability. Yields exceeding 80% are achievable, with minimal waste generation due to solvent recovery systems .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Antifungal Agents: Voriconazole analogs with improved pharmacokinetics.
-
Kinase Inhibitors: Targeted therapies for oncology, leveraging triazole-metal interactions.
Materials Science
-
Coordination Polymers: The triazole nitrogen atoms bind transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.
-
Ionic Liquids: High thermal stability and conductivity suit it for electrolyte applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume